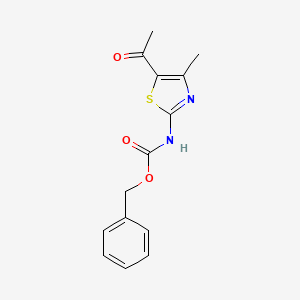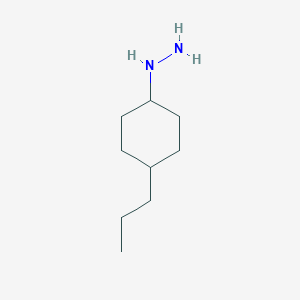
1-(4-Propylcyclohexyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propylcyclohexyl)hydrazine is an organic compound with the molecular formula C9H20N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-propylcyclohexyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-propylcyclohexyl)hydrazine typically involves the reaction of 4-propylcyclohexanone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of (4-propylcyclohexyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Propylcyclohexyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding azine or other nitrogen-containing derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Azines and other nitrogen-containing compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Applications De Recherche Scientifique
(4-Propylcyclohexyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is investigated for its potential as an antimicrobial agent due to its hydrazine moiety.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Propylcyclohexyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is exploited in its use as an antimicrobial agent. Additionally, the compound can undergo redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: The parent compound, which is more reactive and less selective.
Phenylhydrazine: A similar compound with a phenyl group instead of a propylcyclohexyl group.
Methylhydrazine: A simpler derivative with a methyl group.
Uniqueness
(4-Propylcyclohexyl)hydrazine is unique due to its bulky cyclohexyl group, which imparts steric hindrance and influences its reactivity and selectivity. This makes it a valuable compound for specific applications where controlled reactivity is desired .
Propriétés
Formule moléculaire |
C9H20N2 |
|---|---|
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
(4-propylcyclohexyl)hydrazine |
InChI |
InChI=1S/C9H20N2/c1-2-3-8-4-6-9(11-10)7-5-8/h8-9,11H,2-7,10H2,1H3 |
Clé InChI |
MLNOTBKWAHZHMV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


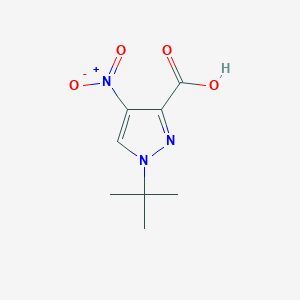
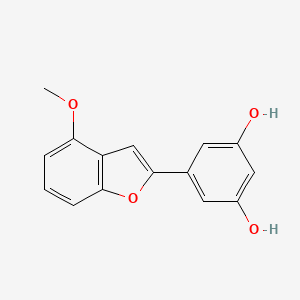
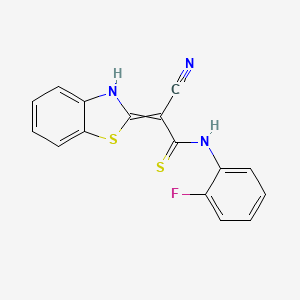
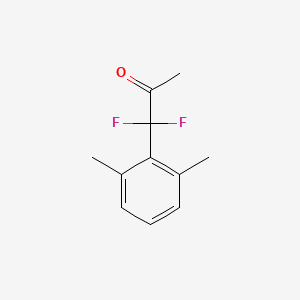
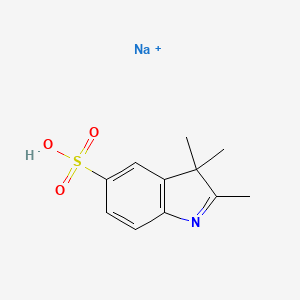
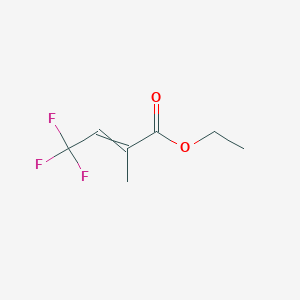
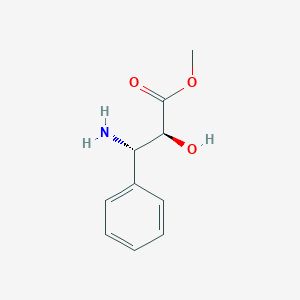
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
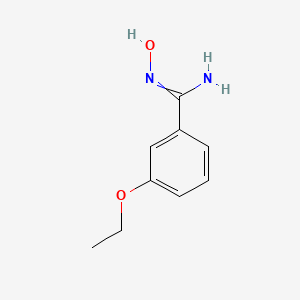
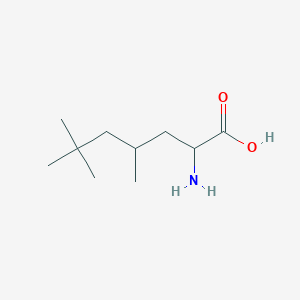
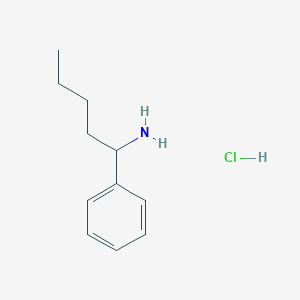
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
